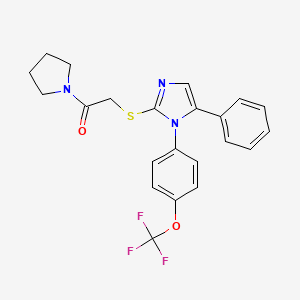

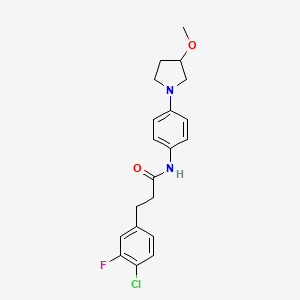

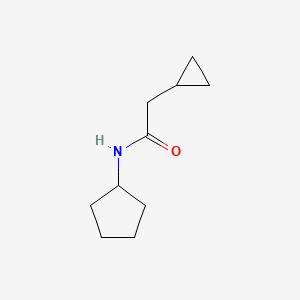

![molecular formula C14H23NO4 B2537505 2-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers CAS No. 1892879-19-4](/img/structure/B2537505.png)

2-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers” is a complex organic molecule . It has a bicyclo[2.2.1]heptane core, which is a privileged molecular structure embedded in numerous compounds with various functions .

Synthesis Analysis

The synthesis of similar compounds has been achieved via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a bicyclo[2.2.1]heptane core, a carbonyl group, an amino group, and a carboxylic acid group . The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-14(11(16)17)7-9-4-5-10(14)6-9/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) .Chemical Reactions Analysis

The compound can be synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . The reactivity and enantioselectivity of the reaction can be influenced by the bulkiness of the substituent .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 269.34 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación

Organic Acid Vapours and Corrosion

Research has investigated the impact of low molecular weight carboxylic acids, such as formic, acetic, and butyric acids, on the corrosion of copper. These acids, found in rain, snow, clouds, and particulate matter, contribute significantly to rain acidity and are produced by biomass combustion and industrial emissions. This study is relevant to understanding the environmental and industrial implications of carboxylic acids on material degradation (Bastidas & La Iglesia, 2007).

Polymers and Drug Synthesis

Carboxylic acids are utilized in the synthesis of ionic polymers, with divalent metal salts of p-aminobenzoic acid serving as starting materials. These salts react with compounds that have functional groups capable of reacting with amino groups, demonstrating the versatility of carboxylic acids in polymer and drug synthesis applications (Matsuda, 1997).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), a biomass-derived key building block chemical, demonstrates significant potential in drug synthesis due to its carbonyl and carboxyl functional groups. LEV's derivatives are valuable in synthesizing a variety of chemicals, underscoring the importance of carboxylic acid derivatives in reducing drug synthesis costs and simplifying synthesis steps (Zhang et al., 2021).

Biocatalyst Inhibition by Carboxylic Acids

This study examines the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, used in the fermentative production of biorenewable chemicals. Understanding these effects is crucial for developing strategies to increase microbial robustness against such inhibitors, highlighting the significance of carboxylic acids in biotechnological applications (Jarboe et al., 2013).

Novel Carboxylic Acid Bioisosteres

Research into novel carboxylic acid bioisosteres aims to address toxicity issues associated with carboxylic acid-containing drugs by exploring substitutions that enhance pharmacological profiles. This work contributes to the ongoing search for safer, more effective drug formulations, demonstrating the role of carboxylic acids in medicinal chemistry (Horgan & O’ Sullivan, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.1]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-14(11(16)17)7-9-4-5-10(14)6-9/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOHMNHEWJGROY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC2CCC1C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

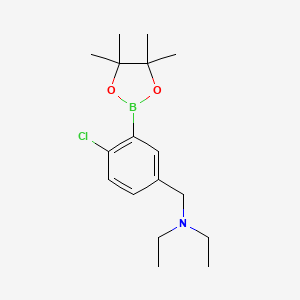

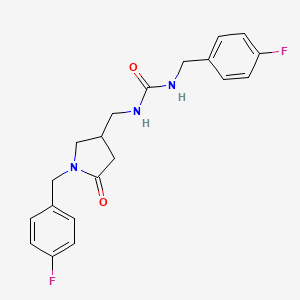

![2,2,2-trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537430.png)

![N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2537435.png)